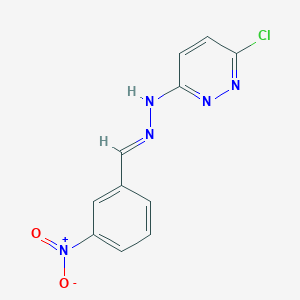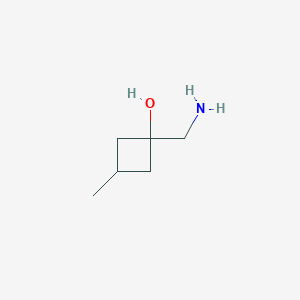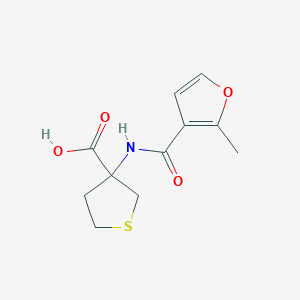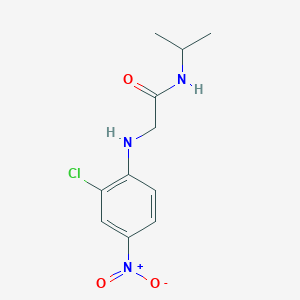
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone is an organic compound that combines the structural elements of benzaldehyde, nitrobenzene, and chloropyridazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone typically involves the reaction of 3-nitrobenzaldehyde with 6-chloropyridazine hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving 3-nitrobenzaldehyde in an appropriate solvent such as ethanol.
- Adding 6-chloropyridazine hydrazine to the solution.
- Stirring the mixture at a specific temperature, usually around room temperature, for several hours.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chloropyridazine site.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and chloropyridazine moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzaldehyde: Shares the nitrobenzaldehyde structure but lacks the chloropyridazine moiety.
6-Chloropyridazine: Contains the chloropyridazine structure but lacks the nitrobenzaldehyde component.
Benzaldehyde: A simpler structure without the nitro or chloropyridazine groups.
Uniqueness
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the nitro group and chloropyridazine moiety allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
Molekularformel |
C11H8ClN5O2 |
|---|---|
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
InChI-Schlüssel |
ATYRSERUSOMCNR-NTUHNPAUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)










